molecular formula C19H34O2 B091576 methyl (12E,15E)-octadeca-12,15-dienoate CAS No. 18287-25-7

methyl (12E,15E)-octadeca-12,15-dienoate

Cat. No. B091576
CAS RN: 18287-25-7
M. Wt: 294.5 g/mol
InChI Key: SQXLGHNKHZNVRT-AOSYACOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (12E,15E)-octadeca-12,15-dienoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is an unsaturated fatty acid ester, which is commonly found in plant oils and has been shown to possess various biological activities.

Scientific Research Applications

Methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been used as a precursor for the synthesis of other bioactive compounds.

Mechanism Of Action

The mechanism of action of methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate is not fully understood, but it is believed to act through various pathways such as inhibition of inflammatory mediators, modulation of cell signaling pathways, and regulation of gene expression. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid and glucose metabolism.

Biochemical And Physiological Effects

Methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate has been shown to regulate lipid and glucose metabolism, which may be beneficial in the treatment of diabetes and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One advantage of using methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate in lab experiments is its availability and relatively low cost. Additionally, it has been shown to possess various biological activities, which makes it a promising compound for further research. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate. One direction is to further investigate its mechanism of action and identify its target molecules. Another direction is to study its potential use in the treatment of various diseases such as cancer and diabetes. Additionally, further studies are needed to evaluate its safety and toxicity in humans. Finally, the synthesis of new derivatives of methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate with improved biological activities should be explored.
In conclusion, methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate is a promising compound that has shown various biological activities and potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action, evaluate its safety and toxicity, and develop new derivatives with improved biological activities.

Synthesis Methods

Methyl (methyl (12E,15E)-octadeca-12,15-dienoate)-octadeca-12,15-dienoate can be synthesized through the condensation reaction of methyl oleate and methyl linoleate. This reaction is catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in a solvent such as dichloromethane or ether, and the product is purified through column chromatography.

properties

CAS RN

18287-25-7

Product Name

methyl (12E,15E)-octadeca-12,15-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl (12E,15E)-octadeca-12,15-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8H,3,6,9-18H2,1-2H3/b5-4+,8-7+

InChI Key

SQXLGHNKHZNVRT-AOSYACOCSA-N

Isomeric SMILES

CC/C=C/C/C=C/CCCCCCCCCCC(=O)OC

SMILES

CCC=CCC=CCCCCCCCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCCCCCCCCCCC(=O)OC

synonyms

(12Z,15Z)-12,15-Octadecadienoic acid methyl ester

Origin of Product

United States

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